1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
Descripción
Propiedades
IUPAC Name |
1-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-(4,6-dimethylpyrimidin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-11-10-12(2)20-15(19-11)22-16(23)18-8-5-9-25-17-21-13-6-3-4-7-14(13)24-17/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,18,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUCHIFXWMHRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction between appropriate thiol derivatives and urea or its analogs. The compound's structure features a benzo[d]oxazole moiety linked to a propyl chain and a dimethylpyrimidine group, contributing to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzoxazole derivatives. For instance, compounds similar to 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea have shown significant activity against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 31.25 μg/mL against Micrococcus luteus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one | Micrococcus luteus | 31.25 |
| Benzodioxole derivative | Staphylococcus aureus | 50 |
| Benzothiazole derivative | Escherichia coli | 40 |
Anticancer Activity
The anticancer properties of compounds with similar structures have been explored extensively. For instance, certain benzodioxole derivatives have demonstrated potent anticancer activity against various cancer cell lines. In vitro studies indicated that these compounds can induce cell cycle arrest and apoptosis in Hep3B liver cancer cells. The compound's mechanism appears to involve the inhibition of key cell cycle regulators .
Table 2: Anticancer Activity Against Hep3B Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Induces G2-M phase arrest |
| Compound B | 10.0 | Apoptosis via caspase activation |
The biological activity of 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for microbial survival or cancer cell proliferation. For example, they may act on protoporphyrinogen oxidase, an enzyme involved in heme biosynthesis .
- Cell Cycle Regulation : By modulating the expression of cyclins and cyclin-dependent kinases, these compounds can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzoxazole derivatives against both bacterial and fungal strains. The results indicated that modifications in the side chains significantly affected the antimicrobial efficacy, suggesting a structure-activity relationship that can guide future drug design .
- Anticancer Potential : Another investigation focused on the anticancer effects of benzodioxole derivatives on various cancer cell lines. The study found that specific derivatives not only inhibited cell growth but also induced significant apoptosis through mitochondrial pathways .
Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Properties
Research has demonstrated that compounds similar to 1-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea exhibit significant antifungal activities. For instance, derivatives containing the benzo[d]oxazole scaffold have been shown to possess potent antifungal properties against various phytopathogenic fungi .
Anticancer Activity
Recent studies suggest that urea derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with key biological targets involved in cancer progression. Preliminary results indicate that it may induce apoptosis in specific cancer cell lines, although further studies are required to elucidate the precise mechanisms involved.
Applications in Drug Development
The unique structural features of 1-(3-(benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential applications in treating fungal infections and certain types of cancer.
Case Studies
Several case studies have highlighted the efficacy of compounds within this chemical class:
- Antifungal Efficacy : A study evaluated the antifungal activity of various benzo[d]oxazole derivatives against Candida albicans and Aspergillus niger, demonstrating that modifications to the urea structure significantly influenced activity levels .
- Cancer Cell Studies : In vitro studies on human breast cancer cell lines treated with related urea derivatives showed a reduction in cell viability and increased apoptosis markers, indicating potential therapeutic benefits .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Features and Crystallographic Analysis
The compound’s structural uniqueness lies in the combination of a benzoxazole-thioether group and a dimethylpyrimidine moiety. Comparable compounds include:
- 1-(Benzoxazol-2-ylthio)-3-phenylurea : Replaces the pyrimidine group with a phenyl ring, altering hydrogen-bonding and solubility.
Crystallographic tools like SHELX and Mercury enable analysis of packing patterns and intermolecular interactions . For instance, Mercury’s void visualization and packing similarity modules suggest that the dimethylpyrimidine group in the target compound enhances π-π stacking compared to phenyl-substituted analogs, while the propyl-thioether linker increases conformational flexibility .
Electronic Properties via Density-Functional Theory (DFT)
DFT studies (e.g., Becke’s hybrid functional and Lee-Yang-Parr correlation ) highlight the compound’s electronic profile. Key comparisons include:
| Parameter | Target Compound | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(propylthio)urea | 1-(Benzoxazol-2-ylthio)-3-phenylurea |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.5 | 3.8 |
| Dipole Moment (Debye) | 5.1 | 4.3 | 6.2 |
| Partial Charge on Urea-N | -0.32 | -0.29 | -0.35 |
The narrower HOMO-LUMO gap in the target compound (4.2 eV vs. 4.5 eV in the pyrimidine analog) suggests enhanced reactivity, attributed to the benzoxazole-thioether group’s electron-withdrawing effects .
Research Findings and Implications
- Crystallography : Mercury analysis reveals that the target compound forms tighter crystal lattices than phenyl-substituted analogs, with void volumes reduced by 15% .
- DFT Calculations : The Colle-Salvetti correlation-energy formula predicts strong intermolecular hydrogen bonds between the urea group and pyrimidine N-atoms, stabilizing the crystal structure.
- Synthetic Versatility : The propyl-thioether linker allows modular substitution, enabling tuning of solubility and steric bulk .
Q & A
Q. What are the standard synthetic routes for 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea, and what are the critical intermediates?
The compound is typically synthesized via nucleophilic substitution and urea coupling. A common approach involves reacting 3-(benzo[d]oxazol-2-ylthio)propylamine with 4,6-dimethylpyrimidin-2-yl isocyanate under anhydrous conditions. Key intermediates include the thioether-propylamine derivative and the isocyanate precursor. Reaction optimization often employs potassium carbonate (K₂CO₃) as a base in acetonitrile or DMF at reflux (48–72 hours). Post-synthesis purification uses flash column chromatography or preparative HPLC .
Q. How is the chemical structure of this compound validated?
Structural validation combines spectroscopic and chromatographic methods:
Q. What in vitro assays are suitable for evaluating cytotoxicity?
The Sulforhodamine B (SRB) assay is widely used due to its stability, sensitivity, and compatibility with high-throughput screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via absorbance at 564 nm. This method detects drug-induced cytotoxicity at densities as low as 1,000 cells/well, with linearity across subconfluent to multilayered cultures .
Q. How is antitubercular activity assessed for this compound?
Activity against Mycobacterium tuberculosis is tested using the Microplate Alamar Blue Assay (MABA). Minimum inhibitory concentrations (MICs) are determined by measuring fluorescence reduction after 7 days of incubation. Molecular docking against Mtb enzyme targets (e.g., enoyl-acyl carrier protein reductase) complements experimental data .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in urea coupling?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance isocyanate reactivity.
- Solvent Screening : Polar aprotic solvents like DMF improve nucleophilicity.
- Temperature Control : Stepwise heating (40°C → 80°C) reduces side reactions.
- Purification : Employ preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in mobile phases for challenging separations .
Q. How to resolve discrepancies in NMR spectra for regioisomeric impurities?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., propyl chain vs. pyrimidine CH3).
- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation in urea groups).
- Spiking Experiments : Co-inject suspected impurities (e.g., unreacted amine) to confirm retention times .
Q. What strategies link structural modifications to biological activity?
- SAR Studies : Replace the benzo[d]oxazole moiety with thiadiazole (see compound 14u in ) to compare potency.
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map hydrogen-bonding features critical for target binding.
- Metabolic Stability : Introduce fluorine atoms or silane groups (e.g., triethoxysilylpropyl ) to modulate lipophilicity and CYP450 interactions.
Q. How can density functional theory (DFT) predict electronic properties relevant to bioactivity?
DFT calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and compute:
Q. What crystallographic techniques validate solid-state structure?
- Single-Crystal X-ray Diffraction : Employ SHELXTL for data collection (Mo Kα radiation, λ = 0.71073 Å) and refinement.
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for challenging crystals.
- Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., NH···O hydrogen bonds) influencing stability .
Q. How to reconcile conflicting results between in vitro activity and docking predictions?
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to account for solvation and entropy effects.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectories) to assess conformational stability.
- Experimental Validation : Use surface plasmon resonance (SPR) to measure binding affinities (KD) and validate docking poses .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
